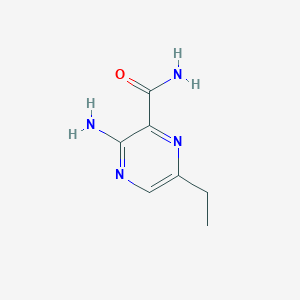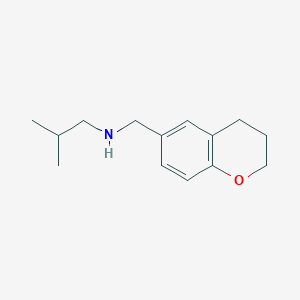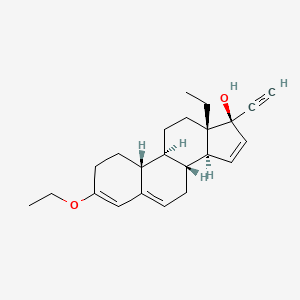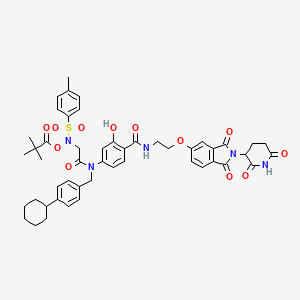
3-(2-Aminoethoxy) Thalidomide SF-1-088 Amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Aminoethoxy) Thalidomide SF-1-088 Amide is a derivative of Pomalidomide, an immunomodulatory antineoplastic agent used in the treatment of multiple myeloma. This compound is known for its complex structure and significant potential in various scientific research fields.
准备方法
The synthesis of 3-(2-Aminoethoxy) Thalidomide SF-1-088 Amide involves multiple steps, starting with the preparation of the core thalidomide structure. The synthetic route typically includes:
Formation of the Thalidomide Core: This involves the reaction of phthalic anhydride with glutamic acid to form the isoindolinone structure.
Introduction of the Aminoethoxy Group: The aminoethoxy group is introduced through a nucleophilic substitution reaction, where an appropriate ethoxyamine derivative reacts with the thalidomide core.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the aminoethoxy-thalidomide intermediate with an appropriate carboxylic acid derivative under coupling conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing automated synthesis equipment and stringent quality control measures.
化学反应分析
3-(2-Aminoethoxy) Thalidomide SF-1-088 Amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
科学研究应用
3-(2-Aminoethoxy) Thalidomide SF-1-088 Amide has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods and the study of its chemical properties.
Biology: In biological research, this compound is used to study its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in the treatment of various cancers, particularly multiple myeloma, due to its immunomodulatory properties.
Industry: The compound is used in the development of new pharmaceuticals and as a precursor in the synthesis of other bioactive molecules.
作用机制
The mechanism of action of 3-(2-Aminoethoxy) Thalidomide SF-1-088 Amide involves its interaction with molecular targets such as cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). The binding of the compound to CRBN induces the recruitment of specific substrates, leading to their ubiquitination and subsequent degradation. This process modulates various cellular pathways, including those involved in immune response and cell proliferation .
相似化合物的比较
3-(2-Aminoethoxy) Thalidomide SF-1-088 Amide is unique compared to other similar compounds due to its specific structural modifications and enhanced biological activity. Similar compounds include:
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Lenalidomide: Another thalidomide derivative with distinct immunomodulatory effects.
The uniqueness of this compound lies in its specific aminoethoxy modification, which enhances its binding affinity to CRBN and its overall biological activity.
属性
分子式 |
C49H53N5O12S |
|---|---|
分子量 |
936.0 g/mol |
IUPAC 名称 |
[[2-[N-[(4-cyclohexylphenyl)methyl]-4-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyethylcarbamoyl]-3-hydroxyanilino]-2-oxoethyl]-(4-methylphenyl)sulfonylamino] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C49H53N5O12S/c1-30-10-18-36(19-11-30)67(63,64)53(66-48(62)49(2,3)4)29-43(57)52(28-31-12-14-33(15-13-31)32-8-6-5-7-9-32)34-16-20-38(41(55)26-34)44(58)50-24-25-65-35-17-21-37-39(27-35)47(61)54(46(37)60)40-22-23-42(56)51-45(40)59/h10-21,26-27,32,40,55H,5-9,22-25,28-29H2,1-4H3,(H,50,58)(H,51,56,59) |
InChI 键 |
KCLDKZDBJUDDSS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N(CC2=CC=C(C=C2)C3CCCCC3)C4=CC(=C(C=C4)C(=O)NCCOC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)O)OC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


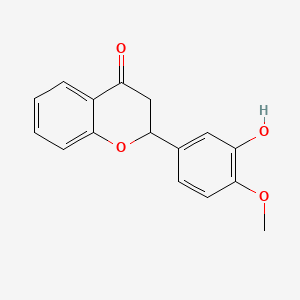
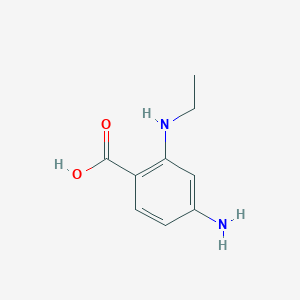
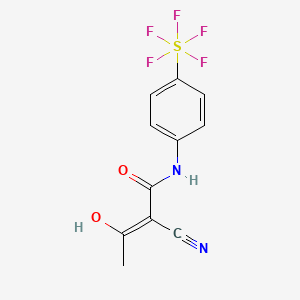
![1,4-Bis[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2,2-diphenyl-1-butanone Hydrochloride](/img/structure/B13859437.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-[(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13859439.png)
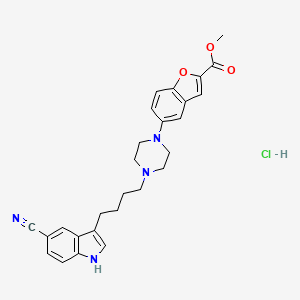

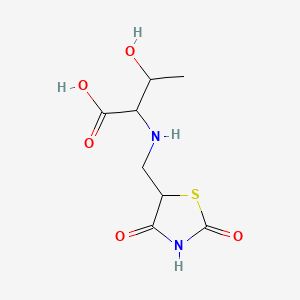

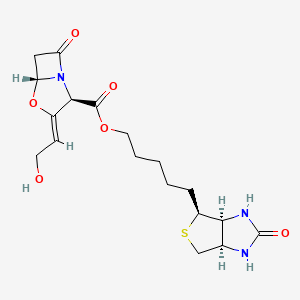
![(17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13859476.png)
